molecular formula C6H13NO2S B11739450 3-(Ethanesulfonyl)pyrrolidine

3-(Ethanesulfonyl)pyrrolidine

Cat. No.: B11739450
M. Wt: 163.24 g/mol
InChI Key: ZANKHKIMFKGPQM-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)pyrrolidine is a chemical compound with the molecular formula C6H13NO2S It features a pyrrolidine ring substituted with an ethanesulfonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pyrrolidine+Ethanesulfonyl chlorideThis compound+HCl\text{Pyrrolidine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+Ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethanesulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding pyrrolidine.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Ethanesulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the ethanesulfonyl group.

    3-(Methylsulfonyl)pyrrolidine: A similar compound with a methylsulfonyl group instead of an ethanesulfonyl group.

    3-(Phenylsulfonyl)pyrrolidine: A compound with a phenylsulfonyl group.

Uniqueness: 3-(Ethanesulfonyl)pyrrolidine is unique due to the presence of the ethanesulfonyl group, which can impart different chemical and biological properties compared to other sulfonyl-substituted pyrrolidines. The ethanesulfonyl group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-ethylsulfonylpyrrolidine

InChI

InChI=1S/C6H13NO2S/c1-2-10(8,9)6-3-4-7-5-6/h6-7H,2-5H2,1H3

InChI Key

ZANKHKIMFKGPQM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCNC1

Origin of Product

United States

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